(1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate
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Overview
Description
(1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate is a compound that features a thiophene ring, a dimethylamino group, and an ethyl carbonate moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically require sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of phosphorus pentasulfide (P4S10) or basic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring or the dimethylamino group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
(1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
(1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: A related compound with similar structural features but different functional groups.
Thiophene derivatives: Such as suprofen and articaine, which have diverse pharmacological properties.
Uniqueness: (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate is unique due to its combination of a thiophene ring, dimethylamino group, and ethyl carbonate moiety, which confer specific chemical and biological properties .
Properties
CAS No. |
500766-53-0 |
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Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
[(1S)-3-(dimethylamino)-1-thiophen-2-ylpropyl] ethyl carbonate |
InChI |
InChI=1S/C12H19NO3S/c1-4-15-12(14)16-10(7-8-13(2)3)11-6-5-9-17-11/h5-6,9-10H,4,7-8H2,1-3H3/t10-/m0/s1 |
InChI Key |
ASEZMCNSJHHVLJ-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)O[C@@H](CCN(C)C)C1=CC=CS1 |
Canonical SMILES |
CCOC(=O)OC(CCN(C)C)C1=CC=CS1 |
Origin of Product |
United States |
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